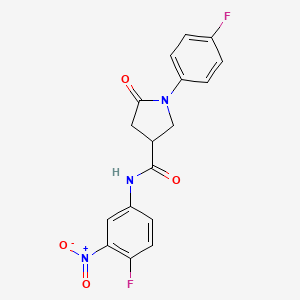![molecular formula C18H17N3O3S2 B11015800 Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11015800.png)
Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the formation of the thiazole rings. One common method involves the cyclization of aminonitriles with dithioacids or isothiocyanates . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely. The choice of reagents and solvents would be tailored to minimize costs and environmental impact while maximizing the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines. Substitution reactions could introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiazole-containing compounds.
Medicine: Its unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole rings and substituents can form specific interactions with these targets, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
What sets Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate apart is its specific combination of substituents and the presence of two thiazole rings
Properties
Molecular Formula |
C18H17N3O3S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H17N3O3S2/c1-10-15(25-11(2)19-10)16(22)21-18-20-14(17(23)24-3)13(26-18)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,20,21,22) |
InChI Key |
MCHBPDBFUNGRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11015720.png)
![7-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11015722.png)
![(2E)-N-[2-(4-sulfamoylphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11015727.png)
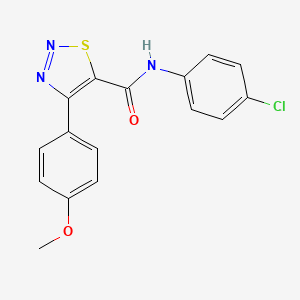
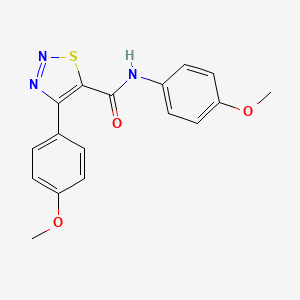
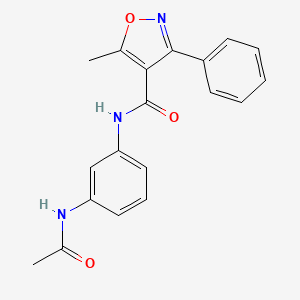
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B11015753.png)
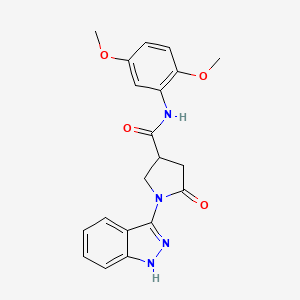
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11015763.png)

![N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B11015769.png)
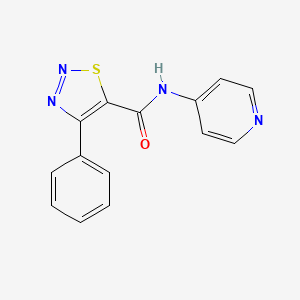
![N-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015778.png)
